N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a triazolopyrimidine derivative characterized by a trifluoromethyl group at position 7, a phenyl group at position 5, and a 2-chloro-4-nitrophenyl carboxamide substituent at position 2. Triazolopyrimidines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and chloro substituents may influence electronic properties and binding affinity in biological targets .
Properties
Molecular Formula |
C19H10ClF3N6O3 |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H10ClF3N6O3/c20-12-8-11(29(31)32)6-7-13(12)24-17(30)16-26-18-25-14(10-4-2-1-3-5-10)9-15(19(21,22)23)28(18)27-16/h1-9H,(H,24,30) |
InChI Key |
ADRPRPFGMVYQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation reactions. A widely adopted method involves reacting 5-methoxy-4-chloropyrimidine derivatives with hydrazine hydrate to form hydrazinopyrimidine intermediates. For example, 5-methoxy-4-chloro-2-methylthiopyrimidine reacts with hydrazine in methanol under reflux to yield 5-methoxy-4-hydrazinopyrimidine . Subsequent treatment with cyanogen bromide or chloride induces cyclization, forming the 3-amino-8-methoxy triazolo[4,3-c]pyrimidine intermediate . This intermediate undergoes methoxide-mediated rearrangement to generate the triazolo[1,5-a]pyrimidine core. Sodium methoxide in methanol at 50–60°C facilitates this rearrangement, achieving yields of 80–89% .
Key reaction conditions:
-
Solvent: Methanol or methanol/tert-butyl alcohol mixtures
-
Catalyst: Sodium methoxide (1.2–2.0 equivalents)
-
Temperature: 50–60°C
-
Time: 2–4 hours
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 7 is introduced via nucleophilic aromatic substitution or direct fluorination. One approach involves reacting 7-chlorotriazolo[1,5-a]pyrimidine with trifluoromethyl copper(I) iodide in dimethylformamide (DMF) at 120°C. This Ullmann-type reaction proceeds with a catalytic amount of palladium(II) acetate (5 mol%) and achieves 65–72% yields . Alternatively, electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) in acetonitrile at room temperature provides moderate yields (55–60%) but requires rigorous moisture exclusion .
Comparative efficiency of trifluoromethylation methods:
| Method | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Ullmann-type substitution | CF₃CuI | Pd(OAc)₂ | 65–72 |
| Electrophilic addition | Togni’s reagent | None | 55–60 |
Functionalization at Position 5 with a Phenyl Group
Phenyl substitution at position 5 is achieved through Suzuki-Miyaura cross-coupling. The 5-bromo-triazolo[1,5-a]pyrimidine intermediate reacts with phenylboronic acid in a mixture of toluene/ethanol/water (4:2:1) using tetrakis(triphenylphosphine)palladium(0) (5 mol%) as the catalyst. Sodium carbonate (2.0 equivalents) is added as a base, and the reaction is heated to 80°C for 12 hours, yielding 85–90% of the coupled product .
Critical parameters for Suzuki coupling:
-
Molar ratio: 1:1.2 (bromide:boronic acid)
-
Oxygen exclusion: Essential to prevent catalyst deactivation
-
Workup: Extraction with ethyl acetate and silica gel chromatography
Carboxamide Formation at Position 2
The 2-carboxamide functionality is introduced via a two-step process. First, the triazolo[1,5-a]pyrimidine-2-carboxylic acid is synthesized by hydrolyzing the corresponding methyl ester using 6 M HCl at 100°C for 6 hours. The carboxylic acid is then activated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride, which reacts with 2-chloro-4-nitroaniline in tetrahydrofuran (THF) at 0–5°C. Triethylamine (3.0 equivalents) is added to scavenge HCl, yielding the final carboxamide in 75–82% overall yield .
Reaction sequence:
-
Ester hydrolysis:
-
2-Methyl ester → 2-carboxylic acid (6 M HCl, 100°C, 6 h)
-
-
Acylation:
-
Carboxylic acid + SOCl₂ → Acyl chloride (DCM, 25°C, 2 h)
-
Acyl chloride + 2-chloro-4-nitroaniline → Carboxamide (THF, 0–5°C, 12 h)
-
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation relies on:
-
¹H NMR: Characteristic signals for the trifluoromethyl group (δ 3.9–4.1 ppm as a singlet) and nitro group (δ 8.2–8.4 ppm) .
-
Mass spectrometry: Molecular ion peaks matching the theoretical mass (e.g., m/z 506.04 for C₂₁H₁₂ClF₃N₆O₃) .
-
X-ray crystallography: Used to resolve ambiguities in regiochemistry .
Challenges and Optimization
-
Trifluoromethyl group stability: The electron-withdrawing nature of CF₃ can deactivate the ring toward electrophilic substitution, necessitating careful temperature control .
-
Nitro group reduction risk: Hydrogenation catalysts (e.g., Pd/C) must be avoided during coupling steps to prevent unintended nitro-to-amine reduction .
-
Scale-up limitations: Batch reactors face heat transfer issues during exothermic cyclization steps; continuous flow systems improve reproducibility at >100 g scales .
Chemical Reactions Analysis
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions often result in the formation of various derivatives with modified chemical properties, which can be useful for further applications.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Triazolo-pyrimidine core : This fused ring system provides a scaffold for various biological activities.
- Trifluoromethyl group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
- Nitrophenyl moiety : Potentially contributes to its biological activity through electronic effects.
Anticancer Activity
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been investigated for its anticancer properties. Studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Anti-tumor efficacy : Compounds with similar structures have demonstrated IC50 values in the micromolar range against cell lines such as HT-1080 and Bel-7402, indicating promising anti-tumor activity .
Antibacterial Properties
The compound also exhibits potential antibacterial activity. Research indicates that derivatives of this class can inhibit the growth of various bacterial strains. The incorporation of specific functional groups can enhance this activity, making them suitable candidates for further exploration in antibiotic development .
Synthesis and Functionalization
The synthesis of this compound involves several synthetic pathways that allow for structural modifications. The following methods have been highlighted:
- Diverse synthetic routes : The synthesis often involves the reaction of 3-amino-pyrazoles with biselectrophilic compounds to construct the pyrimidine ring .
- Post-functionalization strategies : These methods allow for the enhancement of biological activity through the introduction of various substituents on the triazole and pyrimidine rings .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function.
Signal Transduction: It can modulate signal transduction pathways, such as the ERK signaling pathway, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Receptor Binding: The compound may also interact with specific receptors, influencing their activity and downstream effects.
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key Findings and Implications
Structural Influence on Activity :
- The 2-chloro-4-nitrophenyl group in the target compound may confer superior bioactivity compared to analogues with simpler aryl substituents (e.g., 5j, 5k) due to enhanced electron-withdrawing effects .
- The trifluoromethyl group’s role in stabilizing the triazolopyrimidine core is consistent across analogues (e.g., ), suggesting its importance in drug design .
Limitations and Gaps: Limited biological data for the target compound necessitate further in vitro studies to validate inferred activities. Comparative pharmacokinetic studies are needed to assess the impact of substituents on absorption and metabolism.
Biological Activity
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex triazolo-pyrimidine framework that includes:
- Chloro group at the 2-position
- Nitro group at the 4-position of the phenyl ring
- Trifluoromethyl group at the 7-position of the triazole ring
- Carboxamide functionality
These structural elements contribute to its reactivity and biological activity, making it a versatile candidate for various therapeutic applications.
Antibacterial Activity
The compound has shown promising antibacterial properties against a range of bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example, derivatives of triazolo-pyrimidines have demonstrated MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Compounds within this class have exhibited significant cytotoxicity, with some studies reporting IC50 values in the low micromolar range against breast and lung cancer cell lines . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of these compounds.
Antifungal Activity
Research indicates that compounds similar to this compound possess antifungal properties. In vitro assays have shown moderate to high antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with some derivatives achieving inhibition rates exceeding 70% .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases bioavailability.
- Nitro Group : May facilitate interactions with bacterial enzymes or cancer cell receptors.
- Aryl Substituents : Contribute to increased cytotoxicity and antibacterial activity.
Research Findings and Case Studies
A selection of relevant studies illustrates the biological potential of this compound:
Q & A
Basic: What are the key considerations for synthesizing this compound with high yield and purity?
Methodological Answer:
Synthesis requires multi-step optimization, including:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for nucleophilic substitution or cyclization steps .
- Additives : Catalytic agents (e.g., K₂CO₃) improve coupling efficiency in heterocyclic ring formation .
- Temperature control : Room-temperature stirring minimizes side reactions during intermediate steps .
- Purification : Column chromatography or recrystallization ensures purity, critical for downstream applications .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation involves:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.003 Å) and dihedral angles, confirming regiochemistry of the triazolo-pyrimidine core .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at position 7) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₂₀H₁₁Cl₂F₄N₃) .
Basic: What factors influence the stability of this compound under varying experimental conditions?
Methodological Answer:
Stability assessment includes:
- pH sensitivity : Hydrolysis of the carboxamide group may occur under acidic/basic conditions; buffered solutions (pH 6–8) are recommended .
- Light and temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro and trifluoromethyl groups .
- Solvent compatibility : Avoid DMSO if prolonged storage is required due to potential sulfoxide formation .
Advanced: How can reaction conditions be optimized to introduce diverse substituents at the pyrimidine core?
Methodological Answer:
Strategies include:
- Microwave-assisted synthesis : Accelerates ring closure and reduces reaction time for triazolo-pyrimidine formation .
- Catalytic systems : Pd/Cu-mediated cross-coupling enables selective functionalization at the phenyl or trifluoromethyl positions .
- Protecting groups : Use tert-butyl or cyano groups to shield reactive sites during multi-step synthesis .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀) across multiple cell lines to confirm target specificity .
- Metabolic stability testing : Assess liver microsome degradation to rule out false positives from metabolite interference .
- Structural analogs : Compare with derivatives (e.g., pyrazolo[3,4-d]pyrimidines) to isolate the role of the nitro group in activity .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic hotspots (e.g., nitro group’s electron-withdrawing effects) .
- Molecular docking : Simulates binding affinity with target enzymes (e.g., kinases) using software like AutoDock .
- QSAR modeling : Correlates substituent lipophilicity (ClogP) with membrane permeability for lead optimization .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
Methodological Answer:
- Dynamic NMR analysis : Detect rotational barriers or tautomerism in solution (e.g., triazole ring puckering) .
- Complementary techniques : Pair X-ray data with IR spectroscopy to validate hydrogen-bonding networks .
- Crystallographic refinement : Adjust thermal parameters (R factor < 0.06) to resolve disorder in the nitro-phenyl group .
Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Batch consistency : Optimize stirring rate and solvent volume to maintain heat/mass transfer in large reactors .
- Intermediate isolation : Use flash chromatography or centrifugal partitioning for high-purity intermediates .
- Purity monitoring : Implement HPLC with UV detection (λ = 254 nm) to track byproducts like dechlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
